Fmoc-D-Asp-OAll

Descripción general

Descripción

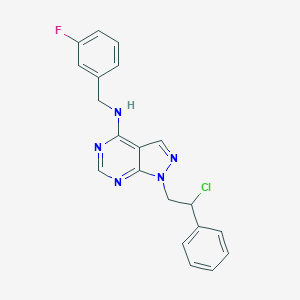

Fmoc-D-Asp-OAll is an intermediate used in the synthesis of some biologically active molecules . It is an amino acid building block used in peptide synthesis .

Synthesis Analysis

Fmoc-Asp-OAll is used in peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .Molecular Structure Analysis

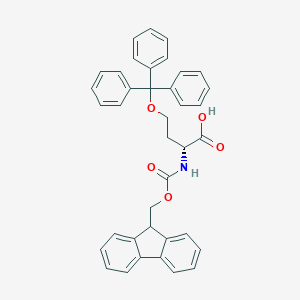

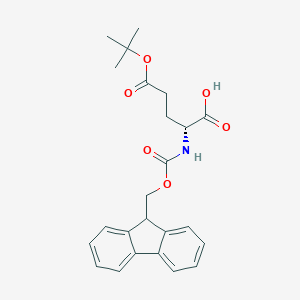

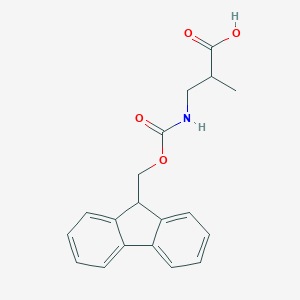

The molecular weight of Fmoc-D-Asp-OAll is 395.41 g/mol . The Hill formula for Fmoc-D-Asp-OAll is C22H21NO6 .Chemical Reactions Analysis

Fmoc-Asp (OAll)-OH is an amino acid building block used in peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM .Physical And Chemical Properties Analysis

Fmoc-D-Asp-OAll appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Asp-OAll: is primarily used in the synthesis of peptides. It is a protected form of the amino acid aspartic acid, which allows for the sequential addition of amino acids to form a peptide chain . The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, and the OAll (allyl ester) group protects the side chain carboxyl group. This dual protection is crucial for the synthesis of complex peptides, particularly when specific modifications or cyclic structures are required .

Solid-Phase Peptide Synthesis (SPPS)

In the realm of SPPS , Fmoc-D-Asp-OAll is utilized for its efficiency and stability. The Fmoc group can be removed by mild base treatment, which is compatible with the solid-phase synthesis conditions. This makes it an essential reagent for synthesizing peptides on a solid support, streamlining the production of therapeutic peptides and proteins .

Orthogonal Protection Strategies

Orthogonal protection is a technique where different protecting groups can be removed independently of each other. Fmoc-D-Asp-OAll’s protecting groups can be selectively removed without affecting other functional groups within the peptide. This is particularly useful in the synthesis of peptides that require side-chain modifications or incorporation of non-natural amino acids .

Synthesis of Cyclic Peptides

Cyclic peptides have gained interest due to their stability and potential as therapeutics. Fmoc-D-Asp-OAll can be used to introduce side-chain-to-tail or side-chain-to-side-chain cyclizations. The allyl ester group can be selectively deprotected to form the desired cyclic structure, which is important for the activity and stability of the peptide .

Medicinal Chemistry

In medicinal chemistry, Fmoc-D-Asp-OAll is used to create peptides that can mimic the structure and function of natural peptides or proteins. These synthetic peptides can act as inhibitors, agonists, or antagonists of biological pathways, making them valuable tools for drug discovery and development .

Bioconjugation

Bioconjugation involves attaching a biomolecule to another molecule, which can enhance the properties of pharmaceuticals. Fmoc-D-Asp-OAll’s protected side chain can be used to attach various functional groups or probes to the peptide, enabling the creation of targeted drugs or diagnostic tools .

Mecanismo De Acción

Target of Action

Fmoc-D-Asp-OAll, also known as Fmoc-L-aspartic acid 1-allyl ester , is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It is used to add an aspartic acid residue to the peptide chain during the synthesis process .

Mode of Action

Fmoc-D-Asp-OAll interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of Fmoc-D-Asp-OAll is removed, allowing the aspartic acid residue to be added to the growing peptide chain . The allyl ester group (OAll) in the compound is orthogonally protected, which means it can be selectively removed in the presence of Fmoc- and tBu-based protecting groups . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Asp-OAll are those involved in peptide synthesis. By adding aspartic acid residues to peptide chains, Fmoc-D-Asp-OAll can influence the structure and function of the synthesized peptides .

Result of Action

The result of Fmoc-D-Asp-OAll’s action is the successful addition of aspartic acid residues to peptide chains during the synthesis process . This can influence the properties of the synthesized peptides, potentially affecting their biological activity, stability, and interactions with other molecules.

Action Environment

The action of Fmoc-D-Asp-OAll is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it is typically stored at a temperature between 2-8°C .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVIWUCCRKNHY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427378 | |

| Record name | Fmoc-D-Asp-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Asp-OAll | |

CAS RN |

204246-17-3 | |

| Record name | Fmoc-D-Asp-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

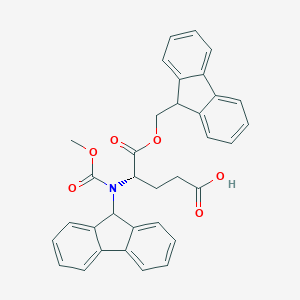

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)